![molecular formula C12H20N4O B1371136 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol CAS No. 1156919-29-7](/img/structure/B1371136.png)
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol
Descripción general
Descripción
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol, commonly referred to as 2-AEPE, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a member of the piperazinyl family of compounds, which are known for their ability to bind to and interact with a variety of proteins and other molecules. 2-AEPE has been studied extensively in recent years due to its potential as a tool for drug discovery and development, as well as its ability to modulate biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Aminomethylation Reactions : This compound and its derivatives are used in aminomethylation reactions, producing a variety of biologically active polymers and indole derivatives (Markova et al., 2017).
Precursor in Synthesis : It acts as a precursor in the synthesis of various compounds like 4-aminobenzoic acid derivatives, which are useful in selectively precipitating anions (Heininger & Meloan, 1992).
Synthesis of Pyridine Derivatives : This chemical plays a role in the synthesis of new pyridine derivatives, which have shown potential in antimicrobial applications (Patel & Agravat, 2007).
Applications in Material Science
- Curing Behaviors with Epoxy Resins : In material science, derivatives of this compound are involved in studying curing behaviors with epoxy resins, enhancing solubility and thermal properties of materials (Lin et al., 2014).
Biological and Pharmaceutical Applications
Antimicrobial Activity : It's used in creating compounds with antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Synthesis of Potential Antitumor Agents : This compound is a key ingredient in the synthesis of new compounds that have been evaluated for their antitumor activity, indicating its significance in cancer research (Hakobyan et al., 2020).
Analgesic Agents : Derivatives of this compound have been synthesized and evaluated for their potential as analgesic agents, showing promising results in pain management (Aytemir, Uzbay, & Erol, 1999).
Environmental and Analytical Chemistry
- Removal and Recovery of Anions : It's utilized in the selective removal and recovery of various anions from aqueous solutions, highlighting its importance in environmental chemistry (Heininger & Meloan, 1992).
Propiedades
IUPAC Name |
2-[4-[3-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c13-10-11-2-1-3-14-12(11)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFMYLHUNLXQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)
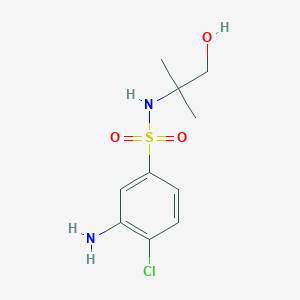
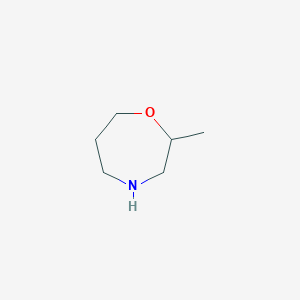
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)
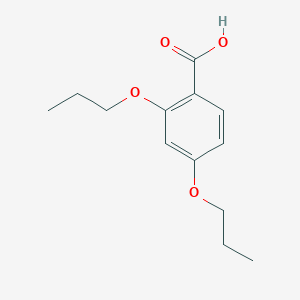

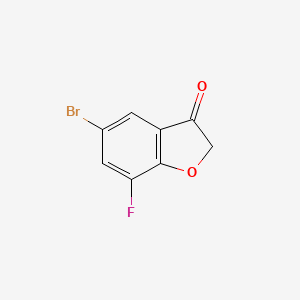

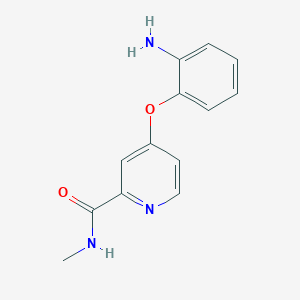
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
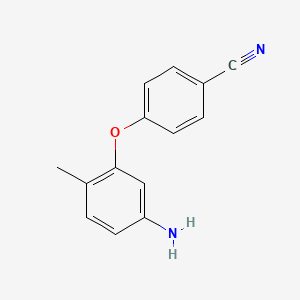
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)